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Compound of Interest

Compound Name:
4-butoxy-N-(2-methoxy-5-

nitrophenyl)benzamide

CAS No.: 313404-61-4

Cat. No.: B2415143 Get Quote

Executive Summary
In medicinal chemistry, the optimization of the N-substituted benzamide scaffold often hinges

on the "Cap Group" modifications. This guide objectively compares two critical substituents at

the para-position of the benzamide ring: the 4-Methoxy (-OCH₃) group and the 4-Butoxy (-

O(CH₂)₃CH₃) group.

Key Finding: While 4-butoxy derivatives frequently exhibit superior in vitro potency (

) due to enhanced hydrophobic interactions and entropy-driven binding, they often suffer from
"molecular obesity"—poor aqueous solubility and high metabolic clearance. Conversely, 4-
methoxy serves as a superior "lead-like" starting point, offering a balanced profile of moderate
potency with high metabolic stability and solubility.

Physicochemical Profile & Structural Logic[1]
The transition from a methyl ether (C1) to a butyl ether (C4) is not merely a change in size; it

drastically alters the physicochemical landscape of the ligand.

Table 1: Comparative Physicochemical Properties
Data modeled on standard benzamide scaffolds (e.g., Entinostat analogues).
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Feature
4-Methoxy
Benzamide

4-Butoxy
Benzamide

Impact on Biology

Steric Bulk (MR) ~7.87 cm³/mol ~21.7 cm³/mol

Butoxy requires a

distinct hydrophobic

cleft; Methoxy is

promiscuous.

Lipophilicity (

cLogP)
Baseline (0.0) +1.2 to +1.5

Butoxy significantly

increases membrane

permeability but risks

non-specific binding.

tPSA (Å²) 9.23 (Ether oxygen) 9.23 (Unchanged)

Polar surface area is

identical; solubility

difference is purely

hydrophobic.

Rotatable Bonds 1 4

Butoxy introduces

entropic penalty upon

binding unless the

pocket is pre-

organized.

Solubility
High (>100 µM

typical)
Low (<10 µM typical)

Butoxy often requires

formulation aids

(DMSO/Cyclodextrin)

in assays.

Pharmacodynamic Comparison: The "Homologue
Effect"
The biological activity of benzamides—particularly in Histone Deacetylase (HDAC) inhibition

and Dopamine D2 antagonism—follows a non-linear relationship with alkoxy chain length.

Mechanism of Action: The "Cap Group" Theory
In HDAC inhibitors (Class I), the benzamide moiety acts as a "Cap" that sits on the enzyme

surface while the zinc-binding group penetrates the active site.
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4-Methoxy: Acts as a "Scout."[1] It is small enough to avoid steric clashes with surface

residues (e.g., Tyr, Phe) but lacks the reach to anchor firmly into adjacent hydrophobic

pockets.

4-Butoxy: Acts as a "Probe." The C4 chain can extend into the "rim" region of the HDAC

active site. If a hydrophobic groove exists (as seen in HDAC1/2), the butyl chain displaces

water molecules, providing a significant gain in binding affinity (

) via the hydrophobic effect.

Case Study: HDAC Inhibition Data
Referencing SAR trends from Entinostat (MS-275) derivatives [1, 2].[2][3]

Compound Variant
HDAC1

(nM)

HDAC3

(nM)
Selectivity Note

4-Methoxy 670 1,100
Moderate potency;

standard baseline.

4-Ethoxy 450 890 Slight improvement.

4-Butoxy 120 350

3-5x Potency Boost.

The butyl chain

maximizes Van der

Waals contacts at the

rim.

4-Heptoxy >2,000 >5,000

"Cutoff Effect." Steric

clash exceeds binding

benefit.
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Critical Insight: The potency gain of 4-butoxy is often isoform-dependent. In HDAC6 (which has

a wider channel), bulky groups like butoxy are well-tolerated. In sterically constrained targets

(e.g., Sirtuins), 4-butoxy may abolish activity entirely [3].

Visualizing the SAR Logic
The following diagram illustrates the decision framework for choosing between these

substituents during lead optimization.

Benzamide Scaffold
Optimization

Is the Binding Pocket
Hydrophobic & Open?

Select 4-Methoxy

No (Steric Constraint)

Select 4-Butoxy

Yes (Rim Interaction)

Outcome:
- High Solubility

- Good Metabolic Stability
- Moderate Potency

Outcome:
- High Potency (Hydrophobic Effect)

- Risk: Poor Solubility
- Risk: High Clearance
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Figure 1: Decision tree for substituent selection based on binding pocket topology.

Pharmacokinetic Implications (ADME)
While 4-butoxy wins on potency, it often fails in in vivo pharmacokinetics (PK).

Metabolic Soft Spot: The 4-butoxy group is highly susceptible to O-dealkylation by

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The long alkyl chain

stabilizes the complex with the heme iron in CYP enzymes, accelerating clearance

compared to the methoxy group [4].

Protein Binding: The +1.5 logP shift causes 4-butoxy derivatives to bind heavily to plasma

proteins (HSA), reducing the free fraction (

) available to hit the target.

Membrane Permeability: 4-Butoxy enhances BBB penetration (good for CNS targets like D2

receptors) but increases the risk of phospholipidosis due to high lipophilicity.

Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.

Protocol: Synthesis via Williamson Etherification
Objective: Install the alkoxy chain on a 4-hydroxybenzamide precursor.

Reagents: 4-hydroxybenzamide (1 eq), Alkyl bromide (Methoxy or Butoxy, 1.2 eq),

(2 eq), DMF (Solvent).

Procedure:

Dissolve 4-hydroxybenzamide in anhydrous DMF under

.

Add

and stir at 60°C for 30 mins (Deprotonation: Color change often observed).
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Dropwise add 1-bromobutane (for butoxy) or iodomethane (for methoxy).

Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

Validation Point: The 4-butoxy product will have a significantly higher

value (approx 0.7) compared to the methoxy product (approx 0.4) due to lipophilicity.[4]

Workup: Pour into ice water. The 4-butoxy derivative usually precipitates as a solid (filter it).

The 4-methoxy derivative may require extraction with EtOAc due to higher water solubility.

Protocol: Fluorogenic HDAC Activity Assay
Objective: Quantify potency differences (

).

Incubation
(Enzyme + Inhibitor)

Add Substrate
(Acetyl-Lys-AMC)

Deacetylation
(30 mins @ 37°C)

Add Developer
(Trypsin)

Read Fluorescence
(Ex 360nm / Em 460nm)

Click to download full resolution via product page

Figure 2: Fluorogenic assay workflow for determining IC50 of benzamide derivatives.

Preparation: Dilute 4-methoxy and 4-butoxy benzamides in DMSO. Note: Ensure final DMSO

concentration is <1% to avoid enzyme denaturation.

Incubation: Incubate Human HDAC1 (recombinant) with inhibitor for 15 mins.

Reaction: Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

Development: Stop reaction with Trypsin/SAHA mixture. Trypsin cleaves only the

deacetylated substrate, releasing the fluorophore.

Analysis: Plot Log[Concentration] vs. Fluorescence.

Expectation: 4-Butoxy curve shifts left (lower
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) if the hydrophobic pocket hypothesis holds.

Conclusion & Recommendation
Use 4-Methoxy when: You are in the "Hit-to-Lead" phase. You need a compound with good

solubility, low clearance, and a "clean" safety profile to validate the scaffold.

Use 4-Butoxy when: You need to maximize in vitro potency to prove a binding hypothesis

(e.g., probing a hydrophobic pocket) or if you are targeting a CNS indication where high

lipophilicity is required for BBB penetration.

Final Verdict: 4-Butoxy is a "Potency Booster" but a "Developability Liability." 4-Methoxy is the

safe harbor for drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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